![molecular formula C30H31N9O4 B12048648 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
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Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling Reactions: The various functional groups are then coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This often includes the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of oxadiazole derivatives in combating resistant strains of bacteria, including Mycobacterium tuberculosis. The presence of the oxadiazole ring in the compound suggests it may act as an inhibitor targeting aminoacyl-tRNA synthetases, which are crucial for bacterial protein synthesis.
Case Study : A related study demonstrated that derivatives of oxadiazoles exhibited significant binding affinities and inhibitory effects against M. tuberculosis, with some compounds showing MIC values as low as 0.8 µg/ml against the H37Rv strain .
Anticancer Properties
Compounds containing triazole and oxadiazole rings have been investigated for their anticancer properties. The structural diversity provided by the naphthalene and ethoxy groups may enhance their interaction with cancer cell targets.
Research Findings : In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways . The specific mechanisms remain under investigation but suggest a promising avenue for further development.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the side chains (e.g., ethoxy and naphthalene groups) can significantly influence biological activity. For instance, variations in the substituents on the triazole ring have been linked to enhanced antimicrobial activity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict how well this compound can bind to its biological targets. These studies indicate that the compound could effectively inhibit key enzymes involved in bacterial resistance mechanisms .
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(phenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(benzyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide
Uniqueness
The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Biological Activity
The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article aims to explore its biological activity, particularly its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for the compound is C30H31N9O4 with a molecular weight of approximately 581.639 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the significant anticancer potential of oxadiazole derivatives. The compound exhibits promising activity against various cancer cell lines through mechanisms that may involve:
- Inhibition of Enzymes : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as:
- Cell Proliferation Inhibition : The compound's structural modifications enhance its cytotoxicity towards malignant cells. Various studies indicate that structural changes in oxadiazoles can lead to improved binding affinities to target proteins involved in cell growth and survival .
The biological mechanisms through which this compound exerts its effects include:
- Targeting Nucleic Acids : The ability of oxadiazole derivatives to interact with DNA and RNA contributes to their anticancer efficacy by disrupting replication and transcription processes.
- Modulation of Signaling Pathways : By inhibiting growth factor signaling pathways, these compounds can induce apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Cytotoxicity Studies : A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 28.7 to 159.7 µM against different cancer cell lines, indicating significant cytotoxic effects .
- Molecular Docking Studies : Docking simulations have suggested that modifications to the oxadiazole core can enhance binding affinity to specific cancer-related targets, further supporting the development of these compounds as potential therapeutics .
- Antimicrobial Activity : In addition to anticancer properties, some derivatives have shown antimicrobial activity against resistant strains of bacteria, making them versatile candidates for drug development .
Summary Table of Biological Activities
Properties
Molecular Formula |
C30H31N9O4 |
---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C30H31N9O4/c1-2-41-26-16-20(12-13-25(26)42-19-22-10-7-9-21-8-3-4-11-23(21)22)17-32-34-30(40)27-24(18-38-14-5-6-15-38)33-37-39(27)29-28(31)35-43-36-29/h3-4,7-13,16-17H,2,5-6,14-15,18-19H2,1H3,(H2,31,35)(H,34,40)/b32-17+ |
InChI Key |
FRAFRMUVBVPMFB-VTNSRFBWSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)CN4CCCC4)OCC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)CN4CCCC4)OCC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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